molecular formula C12H17NO B13072037 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B13072037
M. Wt: 191.27 g/mol
InChI Key: IVGOVJPTOUFWFO-UHFFFAOYSA-N
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Description

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is an organic compound with the molecular formula C12H17NO. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential therapeutic effects.

    Medicine: It has been investigated for its potential use in treating neurological disorders and other medical conditions.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol include other benzazepines and related structures such as:

Uniqueness

What sets this compound apart is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 7 and 9 may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)11-7-13-4-3-12(14)10(11)6-8/h5-6,12-14H,3-4,7H2,1-2H3

InChI Key

IVGOVJPTOUFWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CNCCC(C2=C1)O)C

Origin of Product

United States

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